Stigmasta-3,5-dien-7-one: A Technical Guide for Researchers
Stigmasta-3,5-dien-7-one: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-3,5-dien-7-one is a naturally occurring phytosterol that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of Stigmasta-3,5-dien-7-one, consolidating available data on its chemical and physical properties, spectroscopic characteristics, and biological activities. Detailed experimental protocols for the isolation and biological evaluation of similar compounds are presented to facilitate further research. A key focus of this guide is the compound's anti-inflammatory mechanism of action, primarily through the inhibition of the NF-κB signaling pathway. Visual diagrams are provided to illustrate this pathway and relevant experimental workflows.
Chemical and Physical Properties
Stigmasta-3,5-dien-7-one, also known as tremulone, is a steroid derivative found in various plant species, including Harrisonia abyssinica and Populus tremuloides.[1][2] Its chemical structure is characterized by a stigmastane skeleton with conjugated double bonds at the C-3 and C-5 positions and a ketone group at C-7.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₆O | [1][2] |
| Molecular Weight | 410.7 g/mol | [1][2] |
| CAS Number | 2034-72-2 | [1][2] |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | [1][2] |
| XLogP3 | 9.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Exact Mass | 410.354866087 Da | [1][2] |
| Complexity | 714 | [1] |
Spectroscopic Data
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data from the National Institute of Standards and Technology (NIST) database provides the following characteristic peaks for Stigmasta-3,5-dien-7-one. The fragmentation pattern is consistent with the steroidal structure, showing a molecular ion peak and subsequent losses of alkyl chains and functional groups.
| m/z | Interpretation |
| 410 | Molecular Ion (M⁺) |
| 187 | Fragment |
| 174 | Fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete assigned ¹H and ¹³C NMR data for Stigmasta-3,5-dien-7-one are not available in the reviewed literature. However, based on the known structure and data for similar stigmastane-type steroids, the following characteristic signals can be anticipated:
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¹H NMR:
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Signals in the olefinic region (δ 5.0-6.0 ppm) corresponding to the protons of the conjugated diene system.
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Multiple signals in the aliphatic region (δ 0.5-2.5 ppm) corresponding to the steroidal backbone and the side chain protons.
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Singlet signals for the angular methyl groups (C-18 and C-19).
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¹³C NMR:
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A signal in the downfield region (δ > 190 ppm) for the carbonyl carbon (C-7).
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Signals in the olefinic region (δ 120-160 ppm) for the carbons of the diene system (C-3, C-4, C-5, C-6).
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A series of signals in the aliphatic region for the remaining carbons of the steroid nucleus and the side chain.
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Infrared (IR) Spectroscopy
A detailed experimental IR spectrum for Stigmasta-3,5-dien-7-one is not available. However, the expected characteristic absorption bands based on its functional groups are:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2960-2850 | C-H | Stretching (alkane) |
| ~1660 | C=O | Stretching (α,β-unsaturated ketone) |
| ~1620 | C=C | Stretching (conjugated diene) |
Experimental Protocols
Detailed, step-by-step protocols for the specific synthesis or isolation of Stigmasta-3,5-dien-7-one are not extensively documented in publicly available literature. However, this section provides representative methodologies for the isolation of stigmastane-type steroids from plant sources and for conducting in vitro anti-inflammatory assays, which can be adapted for research on Stigmasta-3,5-dien-7-one.
General Protocol for Isolation of Stigmastane-Type Steroids from Plant Material
This protocol is a generalized procedure based on methods for isolating steroids from plant extracts.[3][4]
Objective: To isolate and purify stigmastane-type steroids from a plant source.
Materials:
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Dried and powdered plant material
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Solvents: n-hexane, dichloromethane, ethyl acetate, methanol
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Silica gel (for column chromatography)
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Thin-layer chromatography (TLC) plates
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Rotary evaporator
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Chromatography columns
Procedure:
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Extraction:
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Macerate the dried and powdered plant material with a non-polar solvent like n-hexane to remove lipids.
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Subsequently, perform sequential extraction with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and methanol.
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Concentrate the extracts using a rotary evaporator.
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Fractionation:
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Subject the most promising extract (based on preliminary screening) to column chromatography on silica gel.
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Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
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Purification:
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Collect fractions and monitor by TLC to identify those containing the compound of interest.
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Combine similar fractions and subject them to further chromatographic purification steps (e.g., repeated column chromatography or preparative TLC) until a pure compound is obtained.
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Characterization:
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Characterize the purified compound using spectroscopic methods (MS, NMR, IR) to confirm its identity as Stigmasta-3,5-dien-7-one.
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Protocol for In Vitro Anti-Inflammatory Activity Assay using RAW 264.7 Macrophages
This protocol describes a common method to assess the anti-inflammatory effects of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Objective: To determine the effect of Stigmasta-3,5-dien-7-one on NO production in LPS-stimulated macrophages.
Materials:
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RAW 264.7 macrophage cell line
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Lipopolysaccharide (LPS) from E. coli
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Stigmasta-3,5-dien-7-one
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Griess Reagent
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96-well cell culture plates
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Microplate reader
Procedure:
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Cell Culture:
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Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
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Cell Seeding:
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Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
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Treatment:
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Pre-treat the cells with various concentrations of Stigmasta-3,5-dien-7-one for 1 hour. Include a vehicle control (e.g., DMSO).
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Stimulation:
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Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group without LPS stimulation.
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Nitric Oxide Measurement:
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After incubation, collect the cell culture supernatant.
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Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
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Measure the absorbance at 540 nm using a microplate reader.
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Calculate the concentration of nitrite as an indicator of NO production.
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Cell Viability Assay:
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Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
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Biological Activity and Mechanism of Action
Stigmasta-3,5-dien-7-one has demonstrated notable anti-inflammatory properties. Its primary mechanism of action is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Anti-Inflammatory Effects
Research has shown that Stigmasta-3,5-dien-7-one can suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages. This suppression is attributed to the inhibition of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes. Stigmasta-3,5-dien-7-one is thought to exert its anti-inflammatory effects by preventing the degradation of IκB, thereby blocking the nuclear translocation and activation of NF-κB.
Conclusion
Stigmasta-3,5-dien-7-one is a promising natural compound with significant anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides a foundational resource for researchers interested in exploring its therapeutic potential. Further studies are warranted to fully elucidate its spectroscopic properties, develop optimized synthesis and isolation protocols, and further investigate its pharmacological activities and mechanisms of action in various disease models.
